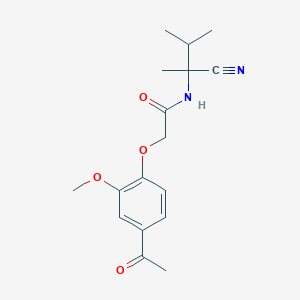
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as ACPA, is a chemical compound that belongs to the family of CB1 cannabinoid receptor agonists. ACPA has been extensively studied for its potential therapeutic applications in the fields of neuroscience and pharmacology.
Applications De Recherche Scientifique
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been extensively studied for its potential therapeutic applications in the fields of neuroscience and pharmacology. 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to have a high affinity for the CB1 cannabinoid receptor, which is mainly expressed in the central nervous system. 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been used as a tool compound to study the physiological and behavioral effects of CB1 receptor activation.
Mécanisme D'action
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide acts as a potent and selective agonist of the CB1 cannabinoid receptor. CB1 receptors are G protein-coupled receptors that are mainly expressed in the central nervous system. Activation of CB1 receptors by 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological functions such as pain perception, appetite, and memory.
Biochemical and Physiological Effects:
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to reduce pain perception, increase appetite, and improve memory. 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has several advantages as a tool compound for studying the physiological and behavioral effects of CB1 receptor activation. 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is highly selective for the CB1 receptor and has a long-lasting effect. 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is also stable in solution and can be easily administered to animals. However, one limitation of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is that it is not orally bioavailable and must be administered through injection.
Orientations Futures
There are several future directions for the study of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide. One area of research is the potential therapeutic applications of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide in the treatment of inflammatory diseases. Another area of research is the development of novel CB1 receptor agonists with improved pharmacokinetic properties. Additionally, the role of CB1 receptor activation in the regulation of immune function and metabolism is an area of active research.
Méthodes De Synthèse
The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide involves the reaction of 4-acetyl-2-methoxyphenol with 1-cyano-1,2-dimethylpropylamine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with acetic anhydride and acetic acid to produce the final product. The purity of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide can be improved by recrystallization from ethanol.
Propriétés
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11(2)17(4,10-18)19-16(21)9-23-14-7-6-13(12(3)20)8-15(14)22-5/h6-8,11H,9H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKXYHJANQEEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=C(C=C(C=C1)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2742405.png)
![Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2742406.png)
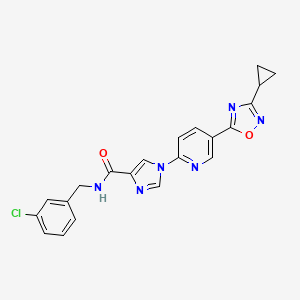
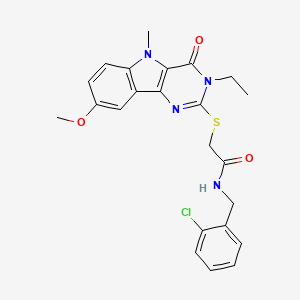
![N-(2-ethyl-6-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2742409.png)
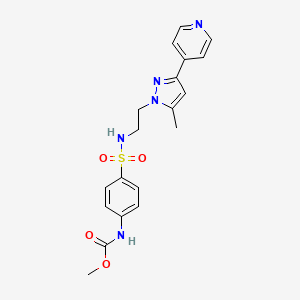

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2742413.png)
![2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B2742414.png)
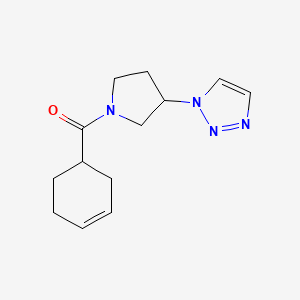

![4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2742420.png)
![(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2742422.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742424.png)